Imidazo[1,5-a]pyridine-1-carbaldehyde
Overview
Description
Imidazo[1,5-a]pyridine-1-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals. This compound is characterized by its fused bicyclic structure, which imparts unique chemical and physical properties, making it a valuable scaffold in medicinal chemistry and material science .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridines are a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
Imidazo[1,5-a]pyridines are generally synthesized through various transformations, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .
Biochemical Pathways
Imidazo[1,5-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Biochemical Analysis
Biochemical Properties
Imidazo[1,5-a]pyridine-1-carbaldehyde plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to participate in oxidative cyclization and transannulation reactions, which are essential for the synthesis of complex organic molecules . The compound’s interactions with enzymes often involve oxidative dehydrogenation processes, where it facilitates the removal of hydrogen atoms, thereby altering the enzyme’s activity .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce cell apoptosis via the p53/Bax mitochondrial apoptotic pathway, leading to reduced cell viability . Additionally, it can promote cellular senescence by elevating reactive oxygen species (ROS) levels, which in turn affects cell proliferation and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been found to participate in dual oxidative amination of C(sp3)-H bonds, which involves oxidative C-N couplings and oxidative dehydrogenation processes . These interactions are crucial for the compound’s role in various biochemical pathways and its overall biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under ambient conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to certain conditions may lead to its degradation, affecting its efficacy and biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing bacterial load in infection models . At higher doses, it may cause toxic or adverse effects, including potential impacts on the reproductive system . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. The compound’s role in oxidative cyclization and transannulation reactions highlights its importance in metabolic flux and the regulation of metabolite levels . These interactions are essential for its biological activity and therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these processes is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for its role in cellular processes and its overall biological activity.
Preparation Methods
The synthesis of imidazo[1,5-a]pyridine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclocondensation of 2-aminopyridine with α,β-unsaturated carbonyl compounds under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid and is carried out at elevated temperatures . Another approach involves the oxidative cyclization of N-alkylated 2-aminopyridines with aldehydes in the presence of an oxidizing agent like iodine . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Imidazo[1,5-a]pyridine-1-carbaldehyde undergoes various chemical reactions, including:
Scientific Research Applications
Imidazo[1,5-a]pyridine-1-carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine-1-carbaldehyde can be compared with other similar compounds, such as imidazo[1,2-a]pyridine and imidazo[4,5-b]pyridine. While all these compounds share a fused bicyclic structure, this compound is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde functional group . This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research fields .
Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[4,5-b]pyridine
- Imidazo[1,2-b]pyridazine
Properties
IUPAC Name |
imidazo[1,5-a]pyridine-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-7-8-3-1-2-4-10(8)6-9-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNBTPDUMOHHFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80481176 | |
Record name | imidazo[1,5-a]pyridine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56671-67-1 | |
Record name | Imidazo[1,5-a]pyridine-1-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56671-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | imidazo[1,5-a]pyridine-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80481176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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